(E)-3-(furan-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide
Description
(E)-3-(Furan-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide is a synthetic acrylamide derivative featuring a benzo[c][1,2,5]thiadiazole core substituted with methyl groups at positions 1, 3, and 6, and a sulfone group at position 2. This compound is structurally distinct due to:
- Benzo[c][1,2,5]thiadiazole ring: A fused aromatic system with electron-withdrawing sulfone groups, contributing to its electronic and metabolic stability.
- Methyl substitutions: The 1,3,6-trimethyl groups likely improve lipophilicity and membrane permeability.
- Furan-acrylamide side chain: The (E)-configuration and furan heterocycle may facilitate interactions with biological targets, such as kinases or receptors.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-11-9-14-15(19(3)24(21,22)18(14)2)10-13(11)17-16(20)7-6-12-5-4-8-23-12/h4-10H,1-3H3,(H,17,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIUJSQWJQTCFV-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C=CC3=CC=CO3)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1NC(=O)/C=C/C3=CC=CO3)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide is a compound of interest due to its potential biological activities. This article discusses the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research findings.
Synthesis
The synthesis of this compound involves the condensation of furan derivatives with specific thiadiazole compounds. The reaction conditions typically include the use of acid catalysts and controlled temperatures to optimize yield and purity.
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds with furan moieties exhibit significant antimicrobial effects. For instance:
- Furan derivatives have shown selective inhibition against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) .
- The incorporation of the thiadiazole ring enhances the compound's efficacy against microbial pathogens by disrupting their cellular processes .
Anti-inflammatory Effects
Furan-based compounds are known for their anti-inflammatory properties. Studies have demonstrated that:
- These compounds modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .
- The presence of the furan ring contributes to antioxidant activity, which further aids in reducing inflammation .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory responses.
- Disruption of Bacterial Cell Walls : It interferes with the integrity of bacterial cell walls leading to cell lysis.
- Modulation of Signaling Pathways : The compound may affect MAPK and PPAR signaling pathways which are crucial in regulating immune responses .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- A study involving the application of furan derivatives in treating skin infections showed a 70% reduction in infection rates compared to control groups .
- Another investigation assessed the anti-tubercular activity of related compounds and found that modifications in the furan structure significantly enhanced activity against Mycobacterium tuberculosis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of MRSA | |
| Anti-inflammatory | Reduced cytokine production | |
| Antioxidant | Scavenging free radicals | |
| Anti-tubercular | Effective against M. tuberculosis |
| Mechanism | Description |
|---|---|
| Enzymatic Inhibition | Inhibits COX and LOX enzymes |
| Cell Wall Disruption | Compromises bacterial cell wall integrity |
| Signaling Modulation | Affects MAPK and PPAR pathways |
Comparison with Similar Compounds
Key Observations :
- Electron-deficient cores : The target compound's benzo[c][1,2,5]thiadiazole core contrasts with electron-rich systems like indazole () or thiophene (), which may alter binding affinity to redox-sensitive targets.
- Substituent effects : Methyl groups in the target compound enhance lipophilicity compared to polar substituents (e.g., methoxy in ).
- Stereoelectronic profiles : The (E)-acrylamide configuration is conserved across analogs, suggesting a shared mechanism of planar interaction with biological targets .
Key Observations :
- The target compound’s synthesis is inferred from analogous methods (e.g., uses oxazol-5(4H)-one intermediates with amines).
- Thiazole and pyrazole derivatives require cyclization steps (), whereas the target compound’s synthesis may prioritize direct condensation.
Pharmacological Comparison
Key Observations :
- The target compound’s benzo[c]thiadiazole core may confer unique metabolic stability compared to thiophene or thiazole analogs.
Q & A
Basic: What synthetic methodologies are recommended for preparing (E)-3-(furan-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the benzo[c][1,2,5]thiadiazole core via diazonium salt intermediates, followed by sulfonation and methylation (as seen in analogous thiadiazole syntheses) .
- Step 2: Introduction of the acrylamide moiety using acylation reactions. For example, reacting the amine group of the thiadiazole with 3-(furan-2-yl)acryloyl chloride under anhydrous conditions (e.g., DMF as solvent, Et₃N as base) .
- Critical Parameters: Reaction temperatures (often 0–25°C for acylation), stoichiometric control of acyl chloride, and inert atmosphere to prevent hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
